molecular formula C9H20O3Si B14425579 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane CAS No. 84566-28-9

2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane

Cat. No.: B14425579
CAS No.: 84566-28-9
M. Wt: 204.34 g/mol
InChI Key: UBODCZMVKPJBLP-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C9H20O3Si. This compound is characterized by a dioxasilinane ring structure, which includes silicon, oxygen, and carbon atoms. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane typically involves the reaction of trimethylsilyl chloride with propylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane involves its ability to form stable silicon-oxygen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,5-Trimethyl-2-propoxy-1,3,2-dioxasilinane is unique due to its propoxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of silicon-based materials and in catalytic processes .

Properties

CAS No.

84566-28-9

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

2,5,5-trimethyl-2-propoxy-1,3,2-dioxasilinane

InChI

InChI=1S/C9H20O3Si/c1-5-6-10-13(4)11-7-9(2,3)8-12-13/h5-8H2,1-4H3

InChI Key

UBODCZMVKPJBLP-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si]1(OCC(CO1)(C)C)C

Origin of Product

United States

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